Cas no 104778-16-7 (2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis)-)
![2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis)- structure](https://ja.kuujia.com/scimg/cas/104778-16-7x500.png)
2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis)- 化学的及び物理的性質
名前と識別子
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- 2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis)-
- (3R,4S)-3-(3,4-Dihydroxybenzyl)-4-methoxy-3,7-chromanediol
- 4-O-Methylsappanol
- (3R,4S)-3-(benzyloxycarbonylamino)-4-methylhexanoic acid
- (3R,4S)-3,4-dihydroxypiperidine
- (3R,4S)-3,4-Piperidinediol
- (3R,4S)-3,7-dihydroxy-3-(3,4-dihydroxybenzyl)-4-methoxychroman < 4-O-methylsappanol>
- (3R,4S)-4-methyl-3-({[(phenylmethyl)oxy]ca
- 1,2,5-trideoxy-1,5-imino-D-erythritol
- 4-O-Methyl-sappanol
- cis-Piperidin-3,4-diol
- CTK2I2679
- Hexanoic acid, 4-methyl-3-[[(phenylmethoxy)carbonyl]amino]-, (3R,4S)-
- [ "" ]
- HY-N2640
- CHEMBL477780
- CS-0023058
- 104778-16-7
- (3R,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-chromane-3,7-diol
- (3R,4S)-3-(3,4-Dihydroxybenzyl)-4-methoxychromane-3,7-diol
- FS-10102
- (3R,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol
- AKOS032962452
- DA-60376
- (3R,4S)-3-((3,4-dihydroxyphenyl)methyl)-4-methoxy-2,4-dihydrochromene-3,7-diol
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- インチ: InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3/t16-,17+/m0/s1
- InChIKey: HHDPKXQKOWHDNA-DLBZAZTESA-N
- ほほえんだ: CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC(=C(C=C3)O)O)O
計算された属性
- せいみつぶんしりょう: 318.11033829g/mol
- どういたいしつりょう: 318.11033829g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 99.4Ų
じっけんとくせい
- 色と性状: Powder
2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3063-1mg |
4-O-Methylsappanol |
104778-16-7 | 93.00% | 1mg |
¥ 4900 | 2024-07-20 | |
TargetMol Chemicals | TN3063-5 mg |
4-O-Methylsappanol |
104778-16-7 | 93.00% | 5mg |
¥ 24,000 | 2023-07-11 | |
TargetMol Chemicals | TN3063-1 mg |
4-O-Methylsappanol |
104778-16-7 | 93.00% | 1mg |
¥ 4,900 | 2023-07-11 | |
TargetMol Chemicals | TN3063-5mg |
4-O-Methylsappanol |
104778-16-7 | 93.00% | 5mg |
¥ 24000 | 2024-07-20 |
2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis)- 関連文献
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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7. Book reviews
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis)-に関する追加情報
Professional Introduction to 2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis) and Its CAS No. 104778-16-7
2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis), identified by the Chemical Abstracts Service Number (CAS No.) 104778-16-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the benzopyran class, a structural framework renowned for its biological activity and therapeutic potential. The presence of multiple hydroxyl groups and a methoxy substituent in its structure contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The benzopyran core is a well-documented pharmacophore in natural products and synthetic drugs, exhibiting a wide range of biological activities including anti-inflammatory, antioxidant, and anticancer effects. The specific configuration of the (3R-cis) isomer further enhances its pharmacological profile by influencing its binding affinity to biological targets. Recent studies have highlighted the importance of stereochemistry in drug design, demonstrating that subtle changes in molecular geometry can significantly alter efficacy and selectivity.
In the context of modern drug discovery, 2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis) has been investigated for its potential as an intermediate in the synthesis of novel therapeutic agents. Researchers have leveraged its structural features to develop derivatives with enhanced bioavailability and reduced toxicity. For instance, modifications to the hydroxyl and methoxy groups have been explored to optimize metabolic stability and target interaction.
One of the most compelling aspects of this compound is its role in modulating key biological pathways. Emerging research suggests that it may interact with enzymes and receptors involved in inflammation and oxidative stress, offering a promising avenue for treating chronic diseases such as arthritis and neurodegenerative disorders. The (3R-cis) configuration appears to enhance its ability to penetrate biological membranes, improving cellular uptake and therapeutic efficacy.
The synthesis of 2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis) involves multi-step organic reactions that require precise control over reaction conditions to achieve high yield and enantiomeric purity. Advances in catalytic methods have enabled more efficient synthetic routes, reducing the environmental impact of production while maintaining high chemical integrity. These advancements align with the growing emphasis on sustainable chemistry practices in the pharmaceutical industry.
From a medicinal chemistry perspective, this compound exemplifies the importance of structure-activity relationships (SAR) in drug design. By systematically varying substituents such as hydroxyl groups and methoxy groups, chemists can fine-tune its pharmacological properties. This approach has led to the identification of several promising lead compounds that are currently undergoing preclinical evaluation.
The benzopyran scaffold itself has been extensively studied for its antimicrobial properties. Natural derivatives of benzopyrans have shown efficacy against a variety of pathogens, prompting investigations into synthetic analogs with improved spectrum coverage. The presence of both hydroxyl and methoxy groups in 2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis) enhances its potential as an antimicrobial agent by increasing hydrogen bonding capacity and lipophilicity.
In conclusion,2H-1-Benzopyran-3,7-diol, CAS No. 104778-16-7, represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis presents challenges that are being addressed through innovative chemical methodologies, while ongoing research continues to uncover new therapeutic applications. As drug discovery progresses into an era defined by precision medicine, compounds like this serve as critical tools for developing targeted therapies with improved patient outcomes.
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